molecular formula C9H7ClN2O B13659126 2-Chloro-4-methylquinazolin-6-ol

2-Chloro-4-methylquinazolin-6-ol

Cat. No.: B13659126
M. Wt: 194.62 g/mol
InChI Key: GGWFHJGATVEKII-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinazolin-6-ol is a versatile quinazoline-based building block exclusively for research applications. This compound is strategically functionalized with chloro and hydroxy groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex molecular architectures through nucleophilic substitution and metal-catalyzed cross-coupling reactions . Quinazoline derivatives are prominent scaffolds in drug discovery, known for their diverse biological activities. As a key intermediate, 2-Chloro-4-methylquinazolin-6-ol can be utilized in the synthesis of potential therapeutic agents. Researchers employ this compound in the development of small-molecule libraries for high-throughput screening against various biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-4-methylquinazolin-6-ol

InChI

InChI=1S/C9H7ClN2O/c1-5-7-4-6(13)2-3-8(7)12-9(10)11-5/h2-4,13H,1H3

InChI Key

GGWFHJGATVEKII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)O

Origin of Product

United States

Preparation Methods

Preparation from 2-Chloro-6-methoxy-4-methylquinoline

One established method involves the conversion of 2-chloro-6-methoxy-4-methylquinoline to 2-chloro-4-methylquinazolin-6-ol via demethylation using hydrobromic acid:

  • Procedure: Reflux 22.1 g (0.106 mol) of 2-chloro-6-methoxy-4-methylquinoline in 210 mL of 48% hydrobromic acid for 4 hours.
  • Workup: After cooling, the precipitate is filtered, washed, and dried.
  • Yield: 20.5 g, corresponding to 100% theoretical yield.
  • Purity: Rf value of 0.72 on silica gel using methylene chloride/ethanol (9:1) as eluent.
  • Reference: US Patent 6200976 B1 (2001).

This method efficiently replaces the methoxy group with a hydroxyl group, yielding the target quinazolinol.

Cyclization of 2-Methyl-4-chloroaniline Derivatives

Another synthetic approach involves cyclization reactions starting from 2-methyl-4-chloroaniline or related quinazoline derivatives:

  • Typical method: Heating 2-methyl-4-chloroaniline with reagents such as acetic anhydride followed by treatment with hydrazine hydrate.
  • Outcome: High yield (~95%) of 4-chloro-2-methylquinazolin-6-ol with good purity.
  • Reaction conditions: Moderate heating, often under reflux.
  • Significance: This route is notable for its simplicity and high efficiency.
  • Reference: EvitaChem product synthesis summary (2025).

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Reaction Time Yield Purity Notes
Demethylation of 2-chloro-6-methoxy-4-methylquinoline 2-chloro-6-methoxy-4-methylquinoline 48% HBr, reflux 4 h 100% theoretical Rf 0.72 (silica gel) Straightforward demethylation to quinazolinol
Cyclization of 2-methyl-4-chloroaniline 2-methyl-4-chloroaniline Acetic anhydride, hydrazine hydrate, heating Not specified ~95% High purity Efficient and high-yield method
Synthesis via 2-(chloromethyl)-4-methylquinazoline o-Aminoacetophenone, chloroacetamide Phosphoric acid, ethanol, reflux 45 h 94.26% 99.9% purity Intermediate for further quinazoline derivatives

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylquinazolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities .

Scientific Research Applications

2-Chloro-4-methylquinazolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylquinazolin-6-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following quinazoline derivatives, sourced from the evidence, highlight key structural variations and their implications:

Compound 2 ():
  • Structure: 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
  • Methoxy at position 7 increases lipophilicity, contrasting with the hydroxyl group at position 6 in the target, which favors solubility.
  • Application: Likely optimized for targeting tyrosine kinases due to its extended aromatic system and halogenated phenyl group .
6-Iodo-2-phenoxymethylquinazolin-4(3H)-one ():
  • Structure: 6-Iodo-2-phenoxymethyl-3-substituted quinazolin-4(3H)-one
  • Key Features: The iodo substituent at position 6 enables applications in radiopharmaceuticals or cross-coupling reactions, unlike the hydroxyl group in the target. The phenoxymethyl group at position 2 and the quinazolinone core (4(3H)-one) alter electronic properties, reducing electrophilicity compared to the chlorinated target compound.
  • Application: Suited for synthetic modification due to the iodine atom’s versatility .
Naphthyridine-Fused Quinazoline ():
  • Structure: 6-(8-Chloro-3-methyl-1,7-naphthyridin-4-yl)-N-methylquinazolin-2-amine
  • The methylamine group at position 2 contrasts with the chlorine in the target, offering hydrogen-bonding capability instead of leaving-group reactivity.
  • Application: Likely designed for dual-target inhibition, leveraging the naphthyridine moiety’s affinity for nucleic acids .

Comparative Data Table

Compound Name Substituents (Positions) Reactivity/Biological Notes Evidence Source
2-Chloro-4-methylquinazolin-6-ol Cl (2), CH₃ (4), OH (6) High electrophilicity at C2; improved solubility via OH Inferred
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol PhNH (4), OMe (7), OH (6) Steric hindrance at C4; lipophilic OMe group
6-Iodo-2-phenoxymethylquinazolin-4(3H)-one I (6), PhOCH₂ (2), 4(3H)-one Iodo enables radiolabeling; reduced electrophilicity
6-(8-Chloro-3-methylnaphthyridin-4-yl)-N-methylquinazolin-2-amine Naphthyridinyl (6), NHMe (2) Enhanced intercalation; H-bond donor at C2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-methylquinazolin-6-ol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclization of precursor molecules, such as anthranilic acid derivatives, under controlled conditions. Key parameters include:

  • Temperature : Reflux conditions (e.g., 80–100°C) to drive cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Catalysts : Triethylamine or NaHCO₃ to deprotonate intermediates and enhance reaction rates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Analytical Monitoring : TLC (Rf value tracking) and HPLC (retention time analysis) ensure reaction progression .

Q. Which analytical techniques are critical for characterizing this compound's purity and structure?

  • Structural Elucidation :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., chloro and methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak alignment) .
    • Purity Assessment :
  • HPLC : Retention time consistency and absence of secondary peaks .
  • Melting Point Analysis : Sharp melting range (<2°C variation) indicates high crystallinity .

Q. What are the common substitution reactions involving 2-Chloro-4-methylquinazolin-6-ol, and what mechanisms govern them?

  • Nucleophilic Aromatic Substitution :

  • Reagents : Amines or thiols displace the chloro group at position 2 under basic conditions (e.g., K₂CO₃ in DMF) .
  • Mechanistic Insight : Electron-withdrawing groups (e.g., methyl at position 4) activate the chloro substituent for substitution .
    • Hydrolysis : Acidic/basic conditions convert the hydroxyl group at position 6 to ketones or carboxylic acids .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and stability of 2-Chloro-4-methylquinazolin-6-ol?

  • Density Functional Theory (DFT) :

  • Exchange-Correlation Functionals : B3LYP hybrid functionals (combining exact exchange and gradient corrections) predict electron densities and reaction pathways .
  • Applications :
  • Reactivity Sites : Local softness/hardness indices identify electrophilic centers (e.g., C-2 chloro group) .
  • Thermochemistry : Atomization energies and ionization potentials calculated to ±2.4 kcal/mol accuracy .

Q. How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?

  • Strategies :

  • Structural Reanalysis : X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry and rule out isomerism .
  • Biological Assay Standardization : Use of positive controls (e.g., kinase inhibitors for enzyme studies) to validate activity metrics .
  • Meta-Analysis : Cross-referencing PubChem/DSSTox data for batch-specific variations in bioactivity .

Q. What strategies enhance the design of 2-Chloro-4-methylquinazolin-6-ol derivatives with improved bioactivity?

  • Rational Design :

  • Pharmacophore Modeling : Identify critical groups (e.g., chloro for hydrophobic interactions, hydroxyl for hydrogen bonding) .
  • SAR Studies : Introduce substituents at position 4 (methyl) to modulate lipophilicity and binding affinity .
    • Synthetic Modifications :
  • Piperazine/Thiazole Hybrids : Improve solubility and target selectivity (e.g., kinase inhibition) .

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